molecular formula C12H16N2O3 B7569168 2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid

2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid

Cat. No.: B7569168
M. Wt: 236.27 g/mol
InChI Key: MUABPIZKVCDYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid, also known as MPAA, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological pathways and processes. In

Mechanism of Action

The mechanism of action of 2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of glycine decarboxylase, an enzyme involved in the metabolism of glycine. This inhibition leads to an increase in the levels of glycine, which has been shown to have a variety of physiological effects, including the modulation of neurotransmitter activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth and proliferation, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential tool for investigating the underlying mechanisms of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid in lab experiments is its specificity for glycine decarboxylase, making it a valuable tool for investigating the role of this enzyme in various biological processes. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a relatively safe compound to work with in the laboratory. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the use of 2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid in scientific research. One potential direction is the investigation of its potential applications in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, this compound could be used to investigate the role of glycine decarboxylase in various biological processes, including energy metabolism and cellular signaling. Finally, the development of more efficient synthesis methods for this compound could enable its broader use in scientific research.

Synthesis Methods

The synthesis of 2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid involves several steps, including the reaction of pyridine-4-carbonyl chloride with isobutylamine to form the corresponding amide. This amide is then reacted with glycine ethyl ester to form the desired product, this compound. The overall yield of this synthesis is approximately 50%, making it a relatively efficient method for producing this compound.

Scientific Research Applications

2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid has been shown to have a variety of scientific research applications, particularly in the fields of cancer biology and neuroscience. In cancer biology, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate, making it a potential tool for investigating the underlying mechanisms of various neurological disorders.

Properties

IUPAC Name

2-[2-methylpropyl(pyridine-4-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9(2)7-14(8-11(15)16)12(17)10-3-5-13-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUABPIZKVCDYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)O)C(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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